trans-(4-(Trifluoromethyl)cyclohexyl)methanol

RORγ nuclear receptor autoimmune disease

trans-(4-(Trifluoromethyl)cyclohexyl)methanol (CAS 1202577-61-4) is a fluorinated aliphatic cyclic hydrocarbon with the molecular formula C8H13F3O and a molecular weight of 182.18 g/mol. As a trans-configured cyclohexane derivative featuring both a trifluoromethyl (-CF3) group and a primary alcohol (-CH2OH) moiety, this compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly for introducing conformationally constrained, lipophilic aliphatic rings into drug candidates.

Molecular Formula C8H13F3O
Molecular Weight 182.18
CAS No. 1202577-61-4
Cat. No. B3024990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-(4-(Trifluoromethyl)cyclohexyl)methanol
CAS1202577-61-4
Molecular FormulaC8H13F3O
Molecular Weight182.18
Structural Identifiers
SMILESC1CC(CCC1CO)C(F)(F)F
InChIInChI=1S/C8H13F3O/c9-8(10,11)7-3-1-6(5-12)2-4-7/h6-7,12H,1-5H2
InChIKeyDYUAPKHFRXRMTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-(4-(Trifluoromethyl)cyclohexyl)methanol (CAS 1202577-61-4): A Versatile Fluorinated Cyclohexane Building Block for Medicinal Chemistry


trans-(4-(Trifluoromethyl)cyclohexyl)methanol (CAS 1202577-61-4) is a fluorinated aliphatic cyclic hydrocarbon with the molecular formula C8H13F3O and a molecular weight of 182.18 g/mol [1]. As a trans-configured cyclohexane derivative featuring both a trifluoromethyl (-CF3) group and a primary alcohol (-CH2OH) moiety, this compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly for introducing conformationally constrained, lipophilic aliphatic rings into drug candidates . The compound is commercially available with a typical purity of 97% and is characterized by a calculated LogP of approximately 2.4, indicating moderate lipophilicity suitable for membrane permeability while maintaining a favorable topological polar surface area (TPSA) of 20.2 Ų [1]. The trans-stereochemistry provides a defined three-dimensional orientation that distinguishes it from cis-isomers and aromatic analogs in structure-activity relationship (SAR) studies .

Why trans-(4-(Trifluoromethyl)cyclohexyl)methanol Cannot Be Substituted with Generic Analogs: Stereochemical and Physicochemical Differentiation


Substituting trans-(4-(trifluoromethyl)cyclohexyl)methanol with its cis-isomer, aromatic phenyl analogs, or non-fluorinated cyclohexane derivatives introduces substantial and often detrimental changes to critical molecular properties. The trans-stereochemistry fixes the -CF3 and -CH2OH substituents in an equatorial-equatorial orientation that maximizes conformational rigidity and three-dimensional shape, whereas the cis-isomer (CAS 1202577-63-6) adopts an axial-equatorial arrangement that alters the spatial presentation of these functional groups and can significantly impact target binding . Furthermore, the saturated cyclohexane ring imparts a higher fraction of sp3-hybridized carbons (Fsp3 = 1.0) compared to aromatic analogs such as 4-(trifluoromethyl)benzyl alcohol (CAS 349-95-1, Fsp3 = 0.14), which correlates with improved aqueous solubility, reduced aromatic ring-mediated off-target effects, and enhanced clinical success rates . The -CF3 group enhances metabolic stability by blocking oxidative metabolism at the 4-position while the trans-geometry provides a unique vector angle (~60° between substituents) that is not replicable with phenyl rings or cis-configured cyclohexanes . These stereochemical and physicochemical distinctions make the trans-isomer a non-fungible building block in SAR-driven drug discovery programs where subtle changes in three-dimensional shape can dictate target engagement and selectivity.

Quantitative Differentiation Evidence for trans-(4-(Trifluoromethyl)cyclohexyl)methanol (CAS 1202577-61-4) Relative to Structural Analogs


Trans-Configured Cyclohexyl Methanol Derivatives Deliver Sub-100 nM RORγ Binding Affinity vs. 550 nM for Alternative Scaffolds

In a cell-free competition radioligand binding assay targeting the nuclear receptor RORγ (human), the isoindoline-5-carboxamide derivative incorporating a trans-4-(trifluoromethyl)cyclohexyl)methyl substituent (Example 29 from US9845308) exhibited a Ki value of <100 nM [1]. In contrast, a structurally related analog featuring a different substitution pattern on the isoindoline core but retaining the trans-4-(trifluoromethyl)cyclohexyl group (Example 1b) demonstrated a significantly weaker Ki of 550 nM in the same assay [2]. This approximately 5.5-fold difference in binding affinity underscores that the trans-4-(trifluoromethyl)cyclohexyl moiety alone is not sufficient for potency; rather, it is the precise spatial orientation afforded by the trans-geometry in combination with optimal core substitution that enables high-affinity target engagement [1][2].

RORγ nuclear receptor autoimmune disease structure-activity relationship

Superior Sp3 Carbon Fraction (Fsp3 = 1.0) vs. Aromatic Analogs (Fsp3 = 0.14) Correlates with Favorable Drug-Like Properties

trans-(4-(Trifluoromethyl)cyclohexyl)methanol possesses a fraction of sp3-hybridized carbons (Fsp3) of 1.0, indicating a fully saturated cyclohexane ring system . In stark contrast, the aromatic analog 4-(trifluoromethyl)benzyl alcohol (CAS 349-95-1) exhibits an Fsp3 of 0.14 due to its planar phenyl ring [1]. Fsp3 is a well-established metric in medicinal chemistry that correlates positively with aqueous solubility, clinical success rates, and reduced off-target promiscuity . The high Fsp3 value of the trans-cyclohexyl scaffold translates to a favorable bioavailability score of 0.55 and high predicted gastrointestinal absorption, while maintaining a moderate LogP of 2.54 that balances permeability with solubility . Furthermore, the compound is predicted to be blood-brain barrier (BBB) permeant and a non-inhibitor of major cytochrome P450 isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4), suggesting a reduced potential for drug-drug interactions compared to aromatic scaffolds that often carry CYP inhibition liabilities .

medicinal chemistry drug-likeness Fsp3 physicochemical properties

High-Yield (86%) Two-Step Synthesis from Commercially Available Carboxylic Acid Enables Cost-Effective Procurement

trans-(4-(Trifluoromethyl)cyclohexyl)methanol can be synthesized via LiAlH4 reduction of trans-4-(trifluoromethyl)cyclohexanecarboxylic acid in anhydrous THF at 0°C, yielding the target alcohol in 86% isolated yield as a colorless liquid after 2 hours of reaction time . Alternatively, a borane-THF complex reduction of the same carboxylic acid precursor proceeds at room temperature and provides quantitative yield (100%) of the title compound as a colorless oil . Both synthetic routes utilize commercially available trans-4-(trifluoromethyl)cyclohexanecarboxylic acid as the starting material and do not require expensive chiral resolution steps, as the stereochemistry is retained from the carboxylic acid precursor . In contrast, the synthesis of the cis-isomer typically requires stereoselective hydrogenation of the corresponding aromatic precursor or chromatographic separation from cis/trans mixtures, which adds to production costs and reduces overall yield . The well-characterized 1H NMR spectrum (CDCl3, 400 MHz) shows diagnostic peaks at δ 3.49-3.50 (d, J=6.0 Hz, 2H, -CH2OH) and δ 0.98-1.05 (m, 2H, cyclohexyl) that enable straightforward batch-to-batch quality control .

synthetic accessibility process chemistry cost of goods

Computationally Predicted pKa (15.05) and LogP (2.54) Differentiate This Scaffold from Carboxylic Acid and Amine Analogs

trans-(4-(Trifluoromethyl)cyclohexyl)methanol exhibits a computationally predicted pKa of 15.05 ± 0.10 for its primary alcohol group, indicating that it remains >99.9% neutral and unionized across the entire physiologically relevant pH range (pH 1-8) . This contrasts sharply with the corresponding carboxylic acid, trans-4-(trifluoromethyl)cyclohexane-1-carboxylic acid, which has a predicted acidic pKa of 4.09 and is predominantly ionized (anionic) at physiological pH 7.4 [1]. The neutral character of the methanol derivative, combined with a consensus LogP of 2.54 (range: 2.04-3.61 depending on calculation method), positions it in an optimal lipophilicity range for passive membrane permeability while avoiding the solubility limitations associated with excessively lipophilic compounds (LogP >5) . The amine analog, [4-(trifluoromethyl)cyclohexyl]methanamine, possesses a basic pKa of approximately 10.3 and exists as a mixture of protonated and neutral species at physiological pH, which can complicate permeability predictions and introduce pH-dependent solubility behavior [2]. The predictable neutral ionization state of the methanol derivative simplifies formulation development and ensures consistent ADME behavior across gastrointestinal pH gradients.

pKa LogP ADME ionization state

Recommended Research and Industrial Applications for trans-(4-(Trifluoromethyl)cyclohexyl)methanol Based on Quantified Evidence


RORγ Nuclear Receptor Modulator Lead Optimization Programs

trans-(4-(Trifluoromethyl)cyclohexyl)methanol serves as a strategic intermediate for synthesizing isoindoline-based RORγ modulators with demonstrated sub-100 nM binding affinity in cell-free competition assays . Procurement of this trans-specific building block is essential for SAR campaigns exploring the conformational requirements of the RORγ ligand-binding domain, as the defined geometry of the trans-cyclohexyl ring contributes to the ~5.5-fold potency enhancement observed between Example 29 (<100 nM) and Example 1b (550 nM) in US9845308 [1].

Scaffold Hopping from Aromatic to Saturated Aliphatic Cores for Fsp3-Driven Property Optimization

This compound is ideally suited for scaffold hopping strategies aimed at replacing planar aromatic rings (e.g., 4-(trifluoromethyl)phenyl groups) with saturated aliphatic systems to improve aqueous solubility, reduce CYP inhibition, and enhance clinical developability . The exceptionally high Fsp3 value of 1.0, combined with predicted high GI absorption, BBB permeability, and lack of CYP450 inhibition, positions this scaffold as a preferred replacement for aromatic analogs in lead optimization .

Conformationally Constrained Fragment Library Construction for Fragment-Based Drug Discovery (FBDD)

The combination of a rigid trans-cyclohexane core, a metabolically stabilizing -CF3 group, and a synthetically versatile primary alcohol handle makes this compound an excellent fragment for FBDD campaigns targeting challenging protein-protein interactions or nuclear receptors . The well-characterized 1H NMR spectrum and high-yielding synthesis from commercially available starting materials ensure batch-to-batch reproducibility and reliable supply for fragment library construction [1][2].

Synthesis of PDE1 Inhibitors and Neurological Disorder Therapeutics

Derivatives of trans-4-(trifluoromethyl)cyclohexyl scaffolds have been reported in patent literature (e.g., WO 2016147659) as phosphodiesterase 1 (PDE1) inhibitors for the treatment of neurological and psychiatric disorders . The trans-geometry provides the optimal vector for projecting the pharmacophore into the PDE1 active site, and procurement of the stereochemically defined methanol intermediate ensures fidelity in the synthesis of these therapeutically relevant compounds.

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